molecular formula C16H9Cl3N2 B12605633 Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- CAS No. 651315-78-5

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-

Cat. No.: B12605633
CAS No.: 651315-78-5
M. Wt: 335.6 g/mol
InChI Key: MXCJMJJNAURZBV-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 6, and a phenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst (Pd(OAc)2) and triphenylphosphine (PPh3) in a tetrahydrofuran (THF) solvent, followed by the addition of sodium carbonate (Na2CO3), can yield the desired compound .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-chloro-4,6-dimethylpyrimidine and aniline derivatives .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or THF and catalysts like palladium or copper.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: A precursor in the synthesis of pyrimidine derivatives.

    2-Chloro-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.

    4-Chlorophenylpyrimidine: A compound with a similar structure but lacking the phenyl group at position 5.

Uniqueness

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

651315-78-5

Molecular Formula

C16H9Cl3N2

Molecular Weight

335.6 g/mol

IUPAC Name

2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine

InChI

InChI=1S/C16H9Cl3N2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(18)21-16(19)20-14/h1-9H

InChI Key

MXCJMJJNAURZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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